Methyl 4-ethyloctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

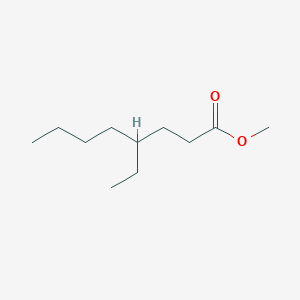

Methyl 4-ethyloctanoate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . It is an ester derived from 4-ethyloctanoic acid and methanol. Esters like this compound are known for their distinctive odors and are often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyloctanoate can be synthesized through the esterification of 4-ethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 4-ethyloctanoic acid to this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyloctanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-ethyloctanoic acid and methanol.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Transesterification: Reaction with another alcohol can produce a different ester and methanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 4-ethyloctanoic acid and methanol.

Reduction: 4-ethyloctanol.

Transesterification: New ester and methanol.

Scientific Research Applications

Methyl 4-ethyloctanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential role in biological systems and metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the flavor and fragrance industry for its distinctive odor characteristics.

Mechanism of Action

The mechanism of action of methyl 4-ethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release 4-ethyloctanoic acid and methanol. The released acid can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-methyloctanoate

- Ethyl 4-ethyloctanoate

- Propyl 4-ethyloctanoate

- Butyl 4-ethyloctanoate

Uniqueness

Methyl 4-ethyloctanoate is unique due to its specific ester structure, which imparts distinct odor characteristics. Compared to its analogs, it may have different volatility and odor intensity, making it suitable for specific applications in the flavor and fragrance industry .

Biological Activity

Methyl 4-ethyloctanoate is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, including antibacterial, antioxidant, anticancer, and antiviral effects. The findings are supported by data tables and relevant research studies.

This compound is an ester derived from octanoic acid and ethanol. Its molecular formula is C12H24O2, and it is characterized by a long hydrocarbon chain, which contributes to its solubility and reactivity in biological systems.

Antioxidant Activity

Antioxidant activity is one of the most notable properties of this compound. Research has shown that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, studies on related esters have demonstrated their capacity to inhibit oxidative stress markers.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 100 | 91.66 |

| 50 | 91.02 |

| 25 | 90.69 |

| 12.5 | 89.63 |

| 6.25 | 88.74 |

This table illustrates the concentration-dependent antioxidant activities observed in studies involving similar compounds, indicating that this compound may exhibit comparable effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Emerging research suggests that this compound may have anticancer properties. Studies indicate that esters similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, compounds derived from fatty acids have shown potential in reducing tumor growth in various cancer models.

Case Studies

- Antioxidant Efficacy : A study conducted on the antioxidant properties of various esters, including methyl octanoate derivatives, found that these compounds effectively reduced oxidative stress in cellular models, demonstrating potential for therapeutic applications in oxidative stress-related diseases .

- Antimicrobial Effectiveness : In a comparative study of several fatty acid esters, this compound was shown to be effective against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or antimicrobial agent in food products .

- Cancer Cell Line Studies : Research involving the treatment of breast cancer cell lines with methyl esters indicated a reduction in cell viability and induction of apoptosis, highlighting the compound's potential role in cancer therapy .

Properties

CAS No. |

666827-28-7 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

methyl 4-ethyloctanoate |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(5-2)8-9-11(12)13-3/h10H,4-9H2,1-3H3 |

InChI Key |

BTOOTKQIZJKSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.